molecular formula C10H8N4S B294170 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294170
M. Wt: 216.26 g/mol
InChI Key: MOBJOKGWHFBZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a triazole and thiadiazole ring. This compound has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. For instance, studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied. However, it has been found to have a significant impact on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique structure, which makes it a promising candidate for various scientific research applications. Additionally, this compound has been found to have low toxicity, which makes it a safer alternative to other compounds that are currently used in research. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and potential therapeutic applications.

Future Directions

There are several future directions for the study of 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound can be evaluated for its potential use in the development of new materials, such as organic semiconductors and fluorescent dyes.
Conclusion:
In conclusion, 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has gained significant attention in scientific research. Its unique structure and potential applications in various fields make it a valuable candidate for further study. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenyl hydrazine with thiocarbohydrazide in the presence of a catalyst. The reaction leads to the formation of the desired compound, which can be purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

The unique structure of 6-(2-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for various scientific research applications. For instance, it has been studied for its potential use as an anticancer agent, antimicrobial agent, and antifungal agent. Additionally, this compound has been evaluated for its potential use in the development of new materials, such as organic semiconductors and fluorescent dyes.

properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H8N4S/c1-7-4-2-3-5-8(7)9-13-14-6-11-12-10(14)15-9/h2-6H,1H3

InChI Key

MOBJOKGWHFBZFK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C=NN=C3S2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NN=C3S2

Origin of Product

United States

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